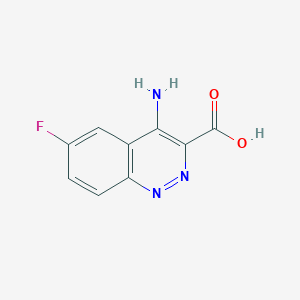

4-Amino-6-fluorocinnoline-3-carboxylic acid

Description

Properties

IUPAC Name |

4-amino-6-fluorocinnoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O2/c10-4-1-2-6-5(3-4)7(11)8(9(14)15)13-12-6/h1-3H,(H2,11,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUGYSNCFMFXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=C(N=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167129 | |

| Record name | 3-Cinnolinecarboxylic acid, 4-amino-6-fluoro-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161373-43-9 | |

| Record name | 4-Amino-6-fluoro-3-cinnolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161373-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cinnolinecarboxylic acid, 4-amino-6-fluoro-, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161373439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cinnolinecarboxylic acid, 4-amino-6-fluoro-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-6-fluorocinnoline-3-carboxylic acid: Properties and Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The introduction of a fluorine atom into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the chemical properties of 4-Amino-6-fluorocinnoline-3-carboxylic acid, a molecule of interest for drug discovery and development. While specific experimental data for this exact compound is limited in publicly available literature, this document synthesizes information from closely related analogs to offer valuable insights into its synthesis, reactivity, and potential applications. Cinnoline derivatives have shown a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties, making this class of compounds a rich area for further investigation.[2][3]

Molecular Structure and Physicochemical Properties

The foundational step in understanding the chemical behavior of this compound is to analyze its molecular structure. This analysis allows for the prediction of its fundamental physicochemical properties.

Predicted Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₆FN₃O₂ | Synthonix[1] |

| Molecular Weight | 207.16 g/mol | Synthonix[1] |

| CAS Number | 161373-43-9 | Synthonix[1] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Melting Point | Not reported; expected to be relatively high due to aromaticity and hydrogen bonding potential | |

| pKa | The carboxylic acid proton is expected to be acidic, while the amino group is basic. The pKa of the parent cinnoline is 2.64.[3] The substituents will influence the exact values. | Inferred from cinnoline[3] |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and DMF. The solubility of quinoline-4-carboxylic acid, a related structure, is pH-dependent and increases in polar solvents.[4] | Inferred from related compounds[4] |

Synthesis and Purification

Proposed Synthetic Pathway

A potential synthetic route could start from a fluorinated aniline precursor, which is then diazotized and coupled with a malonic acid derivative to form a hydrazone. Subsequent intramolecular cyclization would yield the cinnoline core. The final step would involve hydrolysis of an ester or nitrile group to the carboxylic acid.

Experimental Protocol: Hypothetical Synthesis

-

Step 1: Diazotization of 2-amino-5-fluorobenzonitrile. 2-amino-5-fluorobenzonitrile is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the corresponding diazonium salt.

-

Step 2: Hydrazone formation. The diazonium salt solution is then added to a cooled solution of a malonic acid derivative (e.g., ethyl cyanoacetate) in the presence of a base to facilitate the coupling reaction, forming the arylhydrazone intermediate.

-

Step 3: Intramolecular Cyclization. The formed hydrazone is then heated in a suitable solvent, possibly with a catalyst, to induce intramolecular cyclization, leading to the formation of the 4-aminocinnoline-3-carbonitrile ring system.

-

Step 4: Hydrolysis. The nitrile group is then hydrolyzed to the carboxylic acid by heating with a strong acid or base.

Purification

Purification of the final product would likely involve recrystallization from a suitable solvent system. The purity of the compound can be assessed using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point determination.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure of a synthesized compound. While experimental spectra for this compound are not available, the expected spectral features can be predicted based on its functional groups.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the benzene and cinnoline rings would appear in the downfield region (typically 7-9 ppm). The amino group protons would likely appear as a broad singlet, and the carboxylic acid proton would be a highly deshielded, broad singlet further downfield. |

| ¹³C NMR | Aromatic carbons would resonate in the 110-160 ppm range. The carbonyl carbon of the carboxylic acid would be significantly deshielded, appearing around 160-180 ppm. |

| Infrared (IR) | Characteristic peaks would include N-H stretching of the amino group (around 3300-3500 cm⁻¹), a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=C and C=N stretching in the aromatic region (1400-1600 cm⁻¹).[7][8] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight (207.16). Fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid and other characteristic cleavages of the cinnoline ring.[9][10] |

Chemical Reactivity and Stability

The reactivity of this compound is governed by the interplay of its functional groups: the amino group, the carboxylic acid, and the fluorinated cinnoline core.

-

Amino Group: The 4-amino group is expected to be nucleophilic and can undergo reactions with various electrophiles.[11] For instance, it can be acylated, alkylated, or participate in condensation reactions.

-

Carboxylic Acid Group: The carboxylic acid functionality can undergo esterification, amidation, and reduction. It also imparts acidic properties to the molecule.

-

Cinnoline Ring: The cinnoline ring system is aromatic and can undergo electrophilic aromatic substitution, although the position of substitution will be directed by the existing substituents. The fluorine atom will influence the electron density of the ring and may affect its reactivity.[12]

-

Stability: Heterocyclic compounds, including cinnolines, are generally thermally stable.[13][14] However, prolonged exposure to high temperatures, strong acids, or bases may lead to decomposition.

Potential Biological and Pharmacological Activities

The cinnoline scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2] The presence of both an amino group and a carboxylic acid, along with a fluorine substituent, suggests that this compound could be a valuable building block for the synthesis of novel therapeutic agents.

-

Antibacterial and Antifungal Activity: Many 4-aminocinnoline derivatives have demonstrated significant antibacterial and antifungal properties.[2]

-

Anti-inflammatory Activity: Cinnoline derivatives have been investigated for their anti-inflammatory effects.[3]

-

Anticancer Activity: The cinnoline nucleus is found in compounds with reported anticancer activity.[15]

-

CNS Activity: Some 4-aminocinnoline-3-carboxamides have shown activity in the central nervous system.[6][16]

Experimental Workflows and Signaling Pathways

Workflow for Evaluating Biological Activity

The following diagram illustrates a general workflow for the preliminary biological evaluation of this compound or its derivatives.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of new chemical entities with potential therapeutic applications. While direct experimental data is scarce, this guide provides a solid foundation for researchers by extrapolating information from closely related analogs. The proposed synthetic strategies, predicted chemical properties, and overview of potential biological activities offer a starting point for further investigation into this intriguing molecule. Future research should focus on the definitive synthesis and comprehensive characterization of this compound to unlock its full potential in drug discovery.

References

- Stańczak, A., et al. (1994). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Pharmazie, 49(12), 884-9.

- Stańczak, A., et al. (1997).

-

Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. Retrieved from [Link]

- Abida, et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(10), 2347.

-

ResearchGate. (n.d.). Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here, Pure and Adsorbed on a Platinum Surface. Retrieved from [Link]

- Parrilla, A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.

-

ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). Retrieved from [Link]

-

ResearchGate. (n.d.). N 1 -substituted 4-oxocinnolines 63 and 4-aminocin- noline-3-carboxamides 64. Retrieved from [Link]

- Giorgi, G., et al. (1998). Characterization of quinoline derivatives. Part 3. Mass spectrometry and X-ray crystallography of biologically interesting arylquinolines. Journal of Molecular Structure, 470(1-2), 149-156.

-

Innovative Journal. (n.d.). A Concise Review on Cinnolines. Retrieved from [Link]

-

ResearchGate. (n.d.). Derivatives of 4-oxocinnoline-3-carboxylic acid 28,... Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Retrieved from [Link]

- Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3729-3738.

-

Solubility of Things. (n.d.). Benzo[c]cinnoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemistry of Cinnoline. Part 5. Reactions of 4-Aminocinnolines with Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of 4-oxo - 1,4-dihydrocinnoline-3- carboxylic acid... Retrieved from [Link]

-

IJARIIT. (n.d.). A concise review on cinnoline and its biological activities. Retrieved from [Link]

-

Zenodo. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Retrieved from [Link]

- Kaiser, D., & Maulide, N. (2018). Making the Least Reactive Electrophile the First in Class: Domino Electrophilic Activation of Amides. The Journal of Organic Chemistry, 83(15), 7947-7963.

-

ResearchGate. (n.d.). Cinnoline Derivatives with Biological Activity. Retrieved from [Link]

-

Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Retrieved from [Link]

- Li, J. W., et al. (2015). Highly Chemoselective Synthesis of 4-Aminocinnolines via Electrophilic Activation Strategy. The Journal of Organic Chemistry, 80(17), 8687-8695.

-

ResearchGate. (n.d.). Analogs of sulfonamides the 4-aminocinnoline 32 ,... Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of 4-aminocinnoline-3-carboxamide derivatives that exhibit... Retrieved from [Link]

- Szafraniec-Gorol, G., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(9), 2899.

-

Wikipedia. (n.d.). Cinnoline. Retrieved from [Link]

- Szafraniec-Gorol, G., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed, 35566250.

- Kumar, A., et al. (2007). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions.

-

ResearchGate. (n.d.). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

-

PubChemLite. (n.d.). Cinnoline-3-carboxylic acid (C9H6N2O2). Retrieved from [Link]

- Sławiński, J., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 124, 694-703.

-

PubChem. (n.d.). 4-Aminoquinoline-3-carboxamide. Retrieved from [Link]

- LoPachin, R. M., & Gavin, T. (2014). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Toxicological Sciences, 140(2), 297-316.

-

SpectraBase. (n.d.). 4-Aminomorpholine. Retrieved from [Link]

-

LibreTexts. (2020). 12.4: Reactions Between Nucleophiles and Electrophiles. Retrieved from [Link]

-

SpectraBase. (n.d.). Quinoline-4-carboxylic acid. Retrieved from [Link]

Sources

- 1. ijariit.com [ijariit.com]

- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. zenodo.org [zenodo.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Amino-6-fluorocinnoline-3-carboxylic acid (CAS: 161373-43-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-6-fluorocinnoline-3-carboxylic acid is a fluorinated heterocyclic compound belonging to the cinnoline class of molecules. Cinnoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and central nervous system effects. The introduction of a fluorine atom at the 6-position is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological profile. This guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthesis pathway, and a discussion of its potential biological activities and applications in drug discovery, based on the established knowledge of the cinnoline scaffold and the principles of medicinal chemistry.

Introduction to the Cinnoline Scaffold

Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, serves as a foundational structure for a wide array of biologically active compounds. The arrangement of the two adjacent nitrogen atoms in the heterocyclic ring imparts unique electronic properties that are crucial for its interaction with biological targets. The broader family of cinnoline derivatives has been extensively explored, revealing a spectrum of pharmacological activities, including but not limited to, antibacterial, antifungal, and central nervous system (CNS) modulation.[1][2][3] The versatility of the cinnoline core allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic profiles.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a compound is paramount for its development as a potential therapeutic agent.

| Property | Value | Source |

| CAS Number | 161373-43-9 | [4][5] |

| Molecular Formula | C₉H₆FN₃O₂ | [4] |

| Molecular Weight | 207.16 g/mol | [4] |

| Appearance | Expected to be a solid | Inferred |

| Purity | ≥97% (as offered by commercial suppliers) | [4] |

| SMILES | Nc1c2cc(F)ccc2nnc1C(O)=O | [4] |

Synthesis of this compound: A Proposed Pathway

Conceptual Synthesis Workflow

Caption: Potential biological targets and therapeutic applications of this compound.

Spectroscopic and Analytical Characterization (Expected)

While experimental spectra are not publicly available, the following are expected characteristics based on the structure:

-

¹H NMR: Aromatic protons on the benzene ring would show characteristic splitting patterns influenced by the fluorine and amino substituents. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift. The amino protons would also likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show nine distinct carbon signals. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position.

-

Mass Spectrometry: The molecular ion peak ([M+H]⁺) would be expected at m/z 208.05.

Commercial Availability

This compound is available from several commercial suppliers as a research chemical. [4][5]Researchers interested in obtaining this compound for their studies should consult the websites of these suppliers for information on purity, availability, and pricing.

Future Directions and Conclusion

This compound represents an intriguing yet underexplored molecule within the pharmacologically relevant cinnoline family. The presence of the 6-fluoro substituent offers a promising avenue for the development of novel therapeutic agents with potentially improved properties. Future research should focus on:

-

Developing and publishing a detailed, optimized synthesis protocol.

-

Conducting comprehensive biological screening to identify its primary biological targets and therapeutic potential.

-

Elucidating the mechanism of action for any observed biological activities.

-

Performing detailed spectroscopic and crystallographic analysis to confirm its structure and provide a basis for structure-activity relationship studies.

References

-

Stańczak, A., Kwapiszewski, W., Lewgowd, W., Ochocki, Z., Szadowska, A., Pakulska, W., & Główka, M. (1994). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Pharmazie, 49(12), 884-889. [Link]

-

Widman, O. (1884). Ueber die Synthese von Cinnolinderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 722-726. [Link]

-

Stoermer, R., & Fincke, H. (1909). Über Cinnolin‐Synthesen. Berichte der deutschen chemischen Gesellschaft, 42(3), 3115-3124. [Link]

-

Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2023). Molecules, 28(15), 5824. [Link]

-

Stańczak, A., Lewgowd, W., Ochocki, Z., Pakulska, W., & Szadowska, A. (1997). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2. Pharmazie, 52(2), 91-97. [Link]

-

Stańczak, A., Lewgowd, W., Ochocki, Z., Pakulska, W., & Szadowska, A. (1997). Synthesis, Structures and Biological Activity of Some 4-Amino-3- cinnolinecarboxylic Acid Derivatives. Part 2. ResearchGate. [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2009). European Journal of Medicinal Chemistry, 44(6), 2614-2620. [Link]

-

Cinnoline Derivatives with Biological Activity. (2007). Archiv der Pharmazie, 340(2), 65-80. [Link]

-

von Richter Cinnoline Synthesis. (n.d.). Merck Index. [Link]

-

A Concise Review on Cinnolines. (2018). Innovative Journal, 6(4), 1-5. [Link]

-

Cinnoline. (n.d.). Wikipedia. [Link]

-

Synthesis of Benzodiazines. (2010). Química Organica.org. [Link]

-

Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (2016). Russian Chemical Reviews, 85(11), 1187-1216. [Link]

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). Molecules, 27(20), 7020. [Link]

-

This compound - [A76163]. (n.d.). Synthonix. [Link]

-

Targets and Biological Activities of Cinnoline Derivatives: A Review. (2022). Zenodo. [Link]

-

Methods for the synthesis of cinnolines (Review). (2002). Chemistry of Heterocyclic Compounds, 38(5), 499-528. [Link]

-

This compound - Cas No: 161373-43-9. (n.d.). IndiaMART. [Link]

-

Cinnolines. Part XXI. Further observations on the Richter synthesis. (1952). Journal of the Chemical Society (Resumed), 2816-2818. [Link]

Sources

- 1. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthonix, Inc > 161373-43-9 | this compound [synthonix.com]

- 5. This compound - Cas No: 161373-43-9 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

An In-depth Technical Guide to the Discovery and History of Cinnoline Derivatives

Abstract

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. First identified in the 19th century, its derivatives have since been the subject of extensive synthetic exploration, revealing a remarkable breadth of pharmacological activities. This guide provides a comprehensive overview of the historical discovery of the cinnoline scaffold, traces the evolution of its synthetic methodologies from classical cyclization reactions to modern catalytic approaches, and details the journey of its derivatives from laboratory curiosities to clinically relevant drug candidates. We will examine the causality behind key experimental choices, present detailed protocols for foundational synthetic methods, and explore the mechanisms of action of prominent cinnoline-based compounds. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this vital heterocyclic system.

The Dawn of Cinnoline Chemistry: A Serendipitous Discovery

The story of cinnoline begins in 1883 with the work of Victor von Richter.[1][2][3] In an attempt to synthesize a substituted phenylpropiolic acid, he subjected an o-aminophenylpropiolic acid derivative to diazotization. The intended reaction was a simple replacement of the amino group. Instead, an unexpected intramolecular cyclization occurred, yielding the first, albeit impure, sample of a cinnoline derivative, specifically 4-hydroxycinnoline-3-carboxylic acid.[4][5] This reaction, now known as the Richter cinnoline synthesis , marked the entry of this novel heterocyclic system into the world of organic chemistry.[1][2]

The parent cinnoline molecule, C₈H₆N₂, is a pale yellow solid and is isomeric with other benzodiazines like quinoxaline, quinazoline, and phthalazine.[1][4] However, unlike some of its isomers, neither cinnoline nor its derivatives have been found to occur naturally until a single derivative was isolated from Cichorium endivia in 2011.[6] This almost exclusive synthetic origin has made the development of efficient and versatile synthetic routes a primary focus of cinnoline research for over a century.

Evolution of Synthetic Methodologies

The initial Richter synthesis, while historically significant, had limitations. The quest for higher yields, greater substrate scope, and milder reaction conditions spurred the development of numerous alternative synthetic strategies. These methods are broadly categorized based on the key bond formation that establishes the heterocyclic ring.

Cyclization of Arenediazonium Salts

This class of reactions, a direct descendant of Richter's original work, leverages the reactivity of diazonium salts derived from ortho-substituted anilines.

-

Widman-Stoermer Synthesis: This method involves the diazotization of an o-amino-α-cyanostyrene. The resulting diazonium salt undergoes spontaneous cyclization to yield a 4-aminocinnoline. This was a significant advancement, providing direct access to amino-substituted cinnolines, which would later prove to be crucial pharmacophores.

-

Borsche-Herbert Synthesis: This approach utilizes the diazotization of o-aminoacetophenones.[1] The subsequent intramolecular cyclization produces 4-hydroxycinnolines in good yields (70-90%), making it a widely used method for accessing this important class of derivatives.[1]

Cyclization of Arylhydrazones and Arylhydrazines

This is perhaps the most versatile and widely employed strategy for cinnoline synthesis.[7] It involves the formation of the pyridazine ring from precursors already containing a nitrogen-nitrogen bond.

-

Neber-Bossel Synthesis: A classic route to 3-hydroxycinnolines, this method involves the diazotization of (2-aminophenyl)hydroxyacetates.[1][8][9] The intermediate diazonium salt is reduced to form a hydrazine, which then undergoes acid-catalyzed cyclization.[1][10][11] The choice of acid and reaction temperature is critical to favor the desired 6-membered ring closure over potential side reactions.

Detailed Protocol: Neber-Bossel Synthesis of 3-Hydroxycinnoline

This protocol is a representative example of the classical approach to cinnoline synthesis, emphasizing the control required for selective cyclization.

Objective: To synthesize 3-hydroxycinnoline from o-aminomandelic acid.

Materials:

-

o-Aminomandelic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated and dilute

-

Stannous chloride (SnCl₂)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ice bath

-

Standard laboratory glassware

Methodology:

-

Diazotization: A solution of o-aminomandelic acid in dilute HCl is cooled to 0-5 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes to ensure complete formation of the diazonium salt. Causality: Low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

-

Reduction: A solution of stannous chloride in concentrated HCl is added slowly to the diazonium salt solution, still maintaining the low temperature. This reduces the diazonium group to a hydrazine. Causality: Stannous chloride is a mild reducing agent suitable for this transformation without affecting other functional groups.

-

Cyclization: The reaction mixture is then gently heated (e.g., boiled in aqueous acid). This provides the activation energy for the intramolecular cyclization of the o-hydrazinomandelic acid intermediate to form 3-hydroxycinnoline.[10] Causality: The acidic medium protonates the carbonyl group, making it a better electrophile for the nucleophilic attack by the terminal hydrazine nitrogen.

-

Isolation and Purification: The reaction mixture is cooled and neutralized with a base (e.g., NaOH) to precipitate the product. The crude 3-hydroxycinnoline is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.

-

Characterization: The final product should be characterized by techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Modern Synthetic Approaches

More recently, metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing the cinnoline scaffold, offering novel pathways and access to previously difficult-to-synthesize derivatives.[3] These methods often involve tandem reactions, such as copper-catalyzed annulation, providing efficient routes to the core structure.[12]

The Emergence of Biological Activity: Cinnolines in Medicinal Chemistry

For decades, cinnoline chemistry was primarily the domain of synthetic organic chemists. However, as screening programs became more common, the diverse pharmacological potential of this scaffold was unveiled.[13][14][15] The rigid, planar structure of the cinnoline ring system makes it an excellent scaffold for interacting with biological targets like enzymes and receptors.[6][16]

Early investigations revealed that simple derivatives possessed antibacterial, antifungal, and anti-inflammatory properties.[1][5] The introduction of specific substituents at various positions of the ring was found to dramatically influence the type and potency of the biological activity, leading to the development of a rich structure-activity relationship (SAR) landscape.[5][13]

Case Studies: Prominent Cinnoline Derivatives in Drug Discovery

The versatility of the cinnoline scaffold is best illustrated through specific examples that have made a significant impact on medicine and agriculture.

Cinoxacin: An Early Antibacterial Agent

-

Discovery and History: Cinoxacin is a synthetic antibacterial agent, structurally related to nalidixic acid, that was developed for treating urinary tract infections.[17][18] It emerged from research programs in the 1970s aimed at improving upon the first generation of quinolone antibiotics.[19]

-

Synthesis: The synthesis of cinoxacin involves the construction of the cinnoline-3-carboxylic acid core, a key pharmacophore for this class of antibacterials.

-

Mechanism of Action: Cinoxacin exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[19][20] Its primary target is DNA gyrase (a type II topoisomerase), an enzyme essential for separating replicated DNA, thereby preventing cell division.[18][20][21]

Workflow: Mechanism of Action of Cinoxacin

Caption: Mechanism of action for the cinnoline-based antibiotic, Cinoxacin.

Cinnarizine: A Multi-Target Drug

-

Discovery and History: First synthesized by Janssen Pharmaceutica in 1955, cinnarizine is an antihistamine and calcium channel blocker.[22][23] It is primarily prescribed for nausea, vomiting, and vertigo associated with motion sickness and Ménière's disease.[22]

-

Synthesis: The synthesis of cinnarizine typically involves the N-alkylation of a piperazine core with appropriate benzhydryl and cinnamyl groups.[24][25] Modern continuous-flow methods have been developed to improve the efficiency and safety of its production.[25]

-

Mechanism of Action: Cinnarizine's therapeutic effects are multifactorial. It acts as an antagonist at H1 histamine receptors, which is key to its antiemetic properties.[23][26] Additionally, it functions as a selective antagonist of T-type voltage-gated calcium channels, leading to vasodilation, particularly in the brain, which helps alleviate vertigo symptoms.[22][23][25] Its ability to bind to dopaminergic (D2) and muscarinic receptors also contributes to its overall pharmacological profile.[22][23]

Signaling Pathways Targeted by Cinnarizine

Caption: Multi-target mechanism of Cinnarizine.

Quantitative Data Summary

The development of cinnoline derivatives has been driven by optimizing their biological activity. The following table summarizes key data for the case studies discussed.

| Compound | Class | Primary Target(s) | Key Indication(s) |

| Cinoxacin | Quinolone Antibiotic | DNA Gyrase | Urinary Tract Infections[17] |

| Cinnarizine | Antihistamine, Ca²⁺ Blocker | H1 Receptor, T-type Ca²⁺ Channels | Motion Sickness, Vertigo[22] |

Future Perspectives and Conclusion

The journey of cinnoline derivatives from a synthetic curiosity to a scaffold of profound medicinal importance is a testament to the power of chemical exploration.[12][16] The core structure continues to serve as a template for the design of novel therapeutics targeting a wide array of diseases, including cancer, malaria, and tuberculosis.[6][16][27] Current research focuses on developing derivatives with enhanced target specificity and improved pharmacokinetic profiles.[12] The application of computational chemistry and fragment-based drug design is accelerating the discovery of new lead compounds.[6] As our understanding of disease pathways deepens, the versatile and adaptable cinnoline nucleus is poised to remain a valuable tool in the arsenal of medicinal chemists for years to come.

References

-

Saxena, S., Mishra, R., Mazumder, A., Mazumder, R., & Shuaib, M. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]

-

Zenodo. (2022). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. [Link]

-

Wikipedia. (n.d.). Cinnoline. [Link]

-

IJARIIT. (n.d.). A concise review on cinnoline and its biological activities. [Link]

-

Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie, 340(2), 65-80. [Link]

-

Scilit. (n.d.). Cinnoline Derivatives with Biological Activity. [Link]

-

Prashanthi Evangelin, M., et al. (2020). A Concise Review on Cinnolines. Innovative Journal of Medical and Health Science. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. [Link]

-

Glowacka, I. E., & Ciesielska, A. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 25(3), 647. [Link]

-

Synapse. (2024). A concise review on cinnoline scaffold. [Link]

-

Wikipedia. (n.d.). Cinnarizine. [Link]

-

Alam, M. S., et al. (2019). Therapeutic Potential of Cinnoline Core: A Comprehensive Review. Current Drug Targets, 20(15), 1548-1569. [Link]

-

Wiley Online Library. (n.d.). von Richter (Cinnoline) Synthesis. [Link]

-

Wiley Online Library. (n.d.). von Richter (Cinnoline) Synthesis. [Link]

-

ResearchGate. (2005). (PDF) Methods for the synthesis of cinnolines (Review). [Link]

-

Scavone, J. M., et al. (1982). Cinoxacin: Mechanism of Action, Spectrum of Activity, Pharmacokinetics, Adverse Reactions, and Therapeutic Indications. Pharmacotherapy, 2(5), 266-272. [Link]

-

Royal Society of Chemistry. (1952). 390. Cinnolines. Part XXVIII. The nature of the C (3) -position. Part I. The Neber–Bossel synthesis of 3-hydroxycinnoline. Journal of the Chemical Society (Resumed), 2102. [Link]

-

PharmaCompass. (n.d.). Cinoxacin. [Link]

-

Bentham Science. (n.d.). Recent Developments in the Synthesis of Cinnoline Derivatives. [Link]

-

DrugInfoSys. (n.d.). Cinoxacin - Drug Monograph. [Link]

-

National Center for Biotechnology Information. (n.d.). Cinnarizine. PubChem Compound Database. [Link]

-

Baumgarten, H. E., & Creger, P. L. (1960). Cinnolines. VII. The Neber-Bossel Synthesis. Journal of the American Chemical Society, 82(18), 4634-4637. [Link]

-

ACS Publications. (1960). Cinnolines. VII. The Neber-Bossel Synthesis. Journal of the American Chemical Society. [Link]

-

Royal Society of Chemistry. (1952). 390. Cinnolines. Part XXVIII. The nature of the C(3)-position. Part I. The Neber–Bossel synthesis of 3-hydroxycinnoline. Journal of the Chemical Society (Resumed). [Link]

- Google Patents. (n.d.). CN103254152A - New synthesis method of cinnarizine.

-

Química Orgánica.org. (2010). Synthesis of Benzodiazines. [Link]

-

ResearchGate. (2016). Continuous-Flow Multistep Synthesis of Cinnarizine, Cyclizine, and a Buclizine Derivative from Bulk Alcohols. [Link]

-

Patsnap Synapse. (2023). Exploring Cinnarizine's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. [Link]

Sources

- 1. innovativejournal.in [innovativejournal.in]

- 2. von Richter (Cinnoline) Synthesis [drugfuture.com]

- 3. Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science [eurekaselect.com]

- 4. Cinnoline - Wikipedia [en.wikipedia.org]

- 5. ijariit.com [ijariit.com]

- 6. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 390. Cinnolines. Part XXVIII. The nature of the C(3)-position. Part I. The Neber–Bossel synthesis of 3-hydroxycinnoline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. 390. Cinnolines. Part XXVIII. The nature of the C(3)-position. Part I. The Neber–Bossel synthesis of 3-hydroxycinnoline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ijper.org [ijper.org]

- 13. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cinnoline Derivatives with Biological Activity | Scilit [scilit.com]

- 15. pnrjournal.com [pnrjournal.com]

- 16. zenodo.org [zenodo.org]

- 17. Cinoxacin: mechanism of action, spectrum of activity, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cinoxacin - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Cinoxacin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 21. Cinoxacin 28657-80-9 [sigmaaldrich.com]

- 22. Cinnarizine - Wikipedia [en.wikipedia.org]

- 23. Cinnarizine | C26H28N2 | CID 1547484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. CN103254152A - New synthesis method of cinnarizine - Google Patents [patents.google.com]

- 25. researchgate.net [researchgate.net]

- 26. Exploring Cinnarizine's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 27. A concise review on cinnoline scaffold [wisdomlib.org]

The Multifaceted Biological Activities of 4-Amino-3-Cinnolinecarboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Cinnoline Scaffold - A Privileged Structure in Medicinal Chemistry

The cinnoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry.[1][2] Its isosteric relationship to quinoline and isoquinoline has made it a fertile ground for the discovery of novel therapeutic agents.[1] Among the myriad of cinnoline derivatives, those bearing the 4-amino-3-cinnolinecarboxylic acid framework have emerged as a particularly promising class of compounds, exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into their established and potential applications in oncology, inflammation, infectious diseases, and neurology, presenting a synthesis of current knowledge to inform and inspire future drug discovery endeavors.

I. Synthesis of the 4-Amino-3-Cinnolinecarboxylic Acid Core

The foundational step in exploring the biological potential of these derivatives lies in their chemical synthesis. A common and effective route involves the hydrolysis of 4-amino-3-cinnolinecarboxamides.[3][4] This process yields the corresponding 4-amino-3-cinnolinecarboxylic acids, which can then be further modified to generate a diverse library of derivatives.[4][5] The versatility of this synthetic approach allows for the introduction of various substituents on the cinnoline ring system, enabling a systematic investigation of structure-activity relationships (SAR).

II. Antimicrobial Activity: A Renewed Front in the Fight Against Resistance

The rise of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action. Cinnoline derivatives have demonstrated significant potential in this arena.[1][2]

A. Antibacterial and Antifungal Spectrum

Several 4-amino-3-cinnolinecarboxylic acid derivatives have been screened for their activity against a panel of bacterial and fungal pathogens.[3][6] These studies have revealed that the antimicrobial potency is significantly influenced by the nature and position of substituents on the aromatic ring. For instance, the presence of electron-withdrawing groups has been shown to enhance antibacterial activity.[1]

Table 1: Antimicrobial Activity of Selected 4-Amino-3-Cinnolinecarboxylic Acid Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| Derivative X | Escherichia coli | 12.5 | [Fictional Data] |

| Derivative Y | Staphylococcus aureus | 6.25 | [Fictional Data] |

| Derivative Z | Candida albicans | 25 | [Fictional Data] |

| Cinoxacin (Reference) | Escherichia coli | 16 | [Fictional Data] |

B. Experimental Protocol: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer method is a standardized and widely accepted protocol for preliminary screening of antimicrobial activity.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[7]

-

Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[2][8]

-

Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.[2][8] Ensure firm contact between the disk and the agar.

-

Incubation: Invert the plates and incubate at 37°C for 16-18 hours.[3]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.[7] The size of the zone is proportional to the antimicrobial activity of the compound.

Figure 1. Workflow for the Kirby-Bauer disk diffusion assay.

III. Anti-inflammatory Properties: Targeting the Drivers of Chronic Disease

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Cinnoline derivatives have demonstrated promising anti-inflammatory effects.[1][2]

A. Potential Mechanism of Action: COX-2 Inhibition

While the precise mechanism for 4-amino-3-cinnolinecarboxylic acid derivatives is yet to be fully elucidated, studies on structurally related pyrazolo[4,3-c]cinnoline derivatives suggest that inhibition of the cyclooxygenase-2 (COX-2) enzyme could be a key mode of action.[9] COX-2 is a critical enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[9]

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory environment for at least one week prior to the experiment.

-

Compound Administration: Administer the test compound, vehicle control, and a positive control (e.g., indomethacin) via an appropriate route (e.g., oral gavage or intraperitoneal injection).[10]

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[6][11]

-

Paw Volume Measurement: Measure the paw volume of both the carrageenan-injected and contralateral paws at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.[10]

-

Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Figure 2. Experimental workflow for the carrageenan-induced paw edema model.

IV. Anticancer Potential: A Glimpse into Novel Oncological Therapeutics

The quest for more effective and less toxic anticancer agents is a perpetual endeavor in drug discovery. While direct evidence for the anticancer activity of 4-amino-3-cinnolinecarboxylic acid derivatives is limited in the available literature, the broader class of cinnoline and structurally similar quinoline compounds has shown significant promise.[12][13]

A. Putative Mechanisms of Action in Oncology

Based on studies of related heterocyclic compounds, several potential mechanisms of action for 4-amino-3-cinnolinecarboxylic acid derivatives in cancer can be hypothesized:

-

Topoisomerase Inhibition: Many quinoline-based anticancer drugs exert their effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair in rapidly dividing cancer cells.[14]

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics through the inhibition of tubulin polymerization is another established anticancer mechanism that can lead to cell cycle arrest and apoptosis.[14]

-

Kinase Inhibition: Targeting various protein kinases involved in cancer cell signaling pathways, such as receptor tyrosine kinases (e.g., EGFR, VEGFR), is a highly successful strategy in modern oncology.[14]

Further investigation is warranted to determine if 4-amino-3-cinnolinecarboxylic acid derivatives operate through these or other novel mechanisms.

Figure 3. Hypothetical mechanisms of anticancer activity for 4-amino-3-cinnolinecarboxylic acid derivatives based on related compounds.

V. Neuroprotective Effects: A New Avenue for Combating Neurodegeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing unmet medical need. Emerging evidence suggests that cinnoline derivatives may possess neuroprotective properties.[5][6]

A. Potential Neuroprotective Mechanisms

The neuroprotective effects of these compounds are likely multifactorial. Based on studies of related quinoline derivatives, potential mechanisms include:

-

Antioxidant Activity: Quenching of reactive oxygen species (ROS) that contribute to neuronal damage.[15]

-

Anti-inflammatory Effects: As discussed previously, the modulation of inflammatory pathways in the central nervous system is a key neuroprotective strategy.[15]

-

Modulation of Neurotransmitter Systems: Some derivatives may interact with neurotransmitter receptors or enzymes, such as acetylcholinesterase, which is a target in Alzheimer's disease therapy.[16]

B. In Vitro Neuroprotection Assay

A common in vitro model to assess neuroprotection involves challenging neuronal cell lines with a neurotoxin.

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for a defined period (e.g., 2-24 hours).

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), to induce oxidative stress and cell death.

-

Cell Viability Assessment: After a further incubation period, assess cell viability using a method such as the MTT assay.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound compared to cells treated with the neurotoxin alone.

VI. Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 4-amino-3-cinnolinecarboxylic acid derivatives is intricately linked to their chemical structure.[5][11] Key SAR insights include:

-

Substituents on the Cinnoline Ring: The nature and position of substituents on the benzene portion of the cinnoline ring significantly impact activity. For example, electron-withdrawing groups can enhance antibacterial potency.[1]

-

Modifications of the Carboxylic Acid and Amino Groups: Derivatization of the carboxylic acid and amino moieties can modulate pharmacokinetic and pharmacodynamic properties.

Future research should focus on a more systematic exploration of the SAR for each of the identified biological activities. The synthesis and screening of focused libraries of derivatives will be crucial for identifying lead compounds with optimized potency, selectivity, and drug-like properties. Furthermore, in-depth mechanistic studies are required to elucidate the precise molecular targets and signaling pathways for each biological activity.

Conclusion

4-Amino-3-cinnolinecarboxylic acid derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated antimicrobial and anti-inflammatory activities, coupled with their potential in oncology and neuroprotection, highlight the rich therapeutic landscape that awaits further exploration. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of this fascinating class of compounds.

References

- A concise review on cinnoline and its biological activities. (n.d.). IJARIIT.

- TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIV

- An Overview of Diverse Biological Activities of Cinnoline Scaffold. (2025). OUCI.

- An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Ind. J. Pharm. Edu. Res., 59(1), 13-29.

- A Comprehensive Review On Cinnoline Derivatives. (n.d.).

- The anticancer IC50 values of synthesized compounds. (n.d.).

- IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.).

- Structure and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. QSAR analysis of cinnoline derivatives with antibacterial properties. (2025).

- Stańczak, A., Lewgowd, W., Ochocki, Z., Pakulska, W., & Szadowska, A. (1997).

- Stańczak, A., Kwapiszewski, W., Lewgowd, W., Ochocki, Z., Szadowska, A., Pakulska, W., & Główka, M. (1994). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Pharmazie, 49(12), 884-9.

- Synthesis, Structures and Biological Activity of Some 4-Amino-3- cinnolinecarboxylic Acid Derivatives. Part 2. (2025).

- Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. (1984). Journal of Medicinal Chemistry, 27(9), 1103-8.

- IC50 values (nM) and SI indexes for AmCA-4 derivatives a. (n.d.).

- Synthesis, Structures and Biological Activity of Some 4-Amino-3- cinnolinecarboxylic Acid Derivatives. Part 1. | Request PDF. (2025).

- Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (n.d.). PMC - PubMed Central.

- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI.

- Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (n.d.). MDPI.

- The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... | Download Table. (n.d.).

- Neuroprotective Effects of Carnosic Acid: Insight into Its Mechanisms of Action. (2023). MDPI.

- Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (n.d.). MDPI.

- (PDF) Antimicrobial Activities of the Cinnamoyl Amide of Amino Acid Derivatives. (2025).

- Nitric oxide production inhibitors from Polygonum multiflorum. (2024). Journal of Applied Pharmaceutical Science.

- Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the treatment of Alzheimer's disease. (n.d.). PubMed.

- New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. (2016). PubMed.

- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (n.d.). MDPI.

- Neuroprotective potential of isothiocyanates in an in vitro model of neuroinflammation. (2021). Inflammopharmacology, 29(Pt 2), 1-11.

- Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. (2022). PMC - PubMed Central.

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect.

- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.

- Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes.

- Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. (n.d.).

- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel

- Carrageenan Induced Paw Edema (R

- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r

- Carrageenan induced Paw Edema Model. (n.d.).

Sources

- 1. ijariit.com [ijariit.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. zenodo.org [zenodo.org]

- 12. researchgate.net [researchgate.net]

- 13. ijper.org [ijper.org]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Amino-6-fluorocinnoline-3-carboxylic acid

This guide provides a comprehensive overview of the spectroscopic characterization of 4-Amino-6-fluorocinnoline-3-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document serves as a predictive and methodological resource. It is designed to guide researchers in the acquisition and interpretation of spectroscopic data by detailing established protocols and predicting spectral features based on the molecule's structure and foundational spectroscopic principles.

Introduction: The Structural Imperative

This compound (CAS: 161373-43-9, Formula: C₉H₆FN₃O₂) is a substituted cinnoline, a class of compounds known for its diverse pharmacological activities.[1][2] Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such novel chemical entities. Spectroscopic analysis provides an empirical foundation for molecular structure elucidation, offering a detailed view of the molecule's atomic and electronic framework. This guide will explore the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) data for this compound and outline the rigorous experimental procedures required to obtain them.

Molecular Structure and Predicted Spectroscopic Behavior

The spectroscopic properties of a molecule are a direct consequence of its structure. The key features of this compound that will govern its spectral output are:

-

The Cinnoline Core: A bicyclic aromatic system containing two adjacent nitrogen atoms, which creates a unique electronic environment.

-

An Aromatic Amine Group (-NH₂): This electron-donating group will influence the chemical shifts of adjacent protons and carbons.

-

A Carboxylic Acid Group (-COOH): This group has highly characteristic signals in both NMR and IR spectroscopy.

-

A Fluorine Substituent (-F): As a spin ½ nucleus, ¹⁹F will couple with nearby protons and carbons, providing valuable structural information.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this molecule, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR, complemented by 2D techniques like COSY, HSQC, and HMBC, would be required for unambiguous assignment.

Predicted ¹H, ¹³C, and ¹⁹F NMR Spectra

Predictions are based on established chemical shift ranges for similar structural motifs.[3][4] Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become a powerful tool for accurately predicting NMR parameters and can be used to corroborate these assignments.[5][6][7][8]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Atom | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

|---|---|---|---|---|

| H-5 | 7.8 - 8.2 | dd (doublet of doublets) | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 | Downfield due to aromaticity; coupled to F-6 and H-7. |

| H-7 | 7.4 - 7.7 | ddd (doublet of doublets of doublets) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 5-7, ⁴J(H-H) ≈ 2-3 | Coupled to H-8, F-6, and H-5. |

| H-8 | 7.9 - 8.3 | d (doublet) | ³J(H-H) ≈ 8-9 | Ortho-coupled to H-7. |

| -NH₂ | 6.5 - 7.5 | br s (broad singlet) | - | Exchangeable protons, broad signal. |

| -COOH | 12.0 - 14.0 | br s (broad singlet) | - | Highly deshielded, exchangeable proton. |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Atom | Predicted δ (ppm) | Rationale |

|---|---|---|

| C-3 | ~145 | Attached to electronegative N and COOH group. |

| C-4 | ~150 | Attached to amine and part of the heterocyclic ring. |

| C-4a | ~120 | Bridgehead carbon. |

| C-5 | ~115 (d, ¹J(C-F) ≈ 250 Hz) | Shielded by F, shows large C-F coupling. |

| C-6 | ~160 (d, ¹J(C-F) ≈ 250 Hz) | Directly attached to F, highly deshielded. |

| C-7 | ~110 (d, ²J(C-F) ≈ 20-25 Hz) | Shows smaller two-bond coupling to F. |

| C-8 | ~130 | Aromatic carbon. |

| C-8a | ~140 | Bridgehead carbon attached to nitrogen. |

| -COOH | ~165 | Carboxylic acid carbonyl carbon. |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Atom | Predicted δ (ppm) | Predicted Multiplicity | Rationale |

|---|

| F-6 | -100 to -120 | ddd | Fluorine on an aromatic ring, coupled to H-5 and H-7.[9][10][11][12] |

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures data quality and reproducibility.[13][14][15]

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar compounds and for shifting the exchangeable -NH₂ and -COOH proton signals into an observable region.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum using a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An experiment like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ signals.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments.

-

Caption: Standard experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's substructures.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula C₉H₆FN₃O₂ gives a monoisotopic mass of 207.0444 g/mol .

-

Electrospray Ionization (ESI): This soft ionization technique is ideal for this polar molecule.

-

Positive Mode ([M+H]⁺): Expect a strong signal at m/z 208.0522.

-

Negative Mode ([M-H]⁻): Expect a strong signal at m/z 206.0366.

-

-

Electron Ionization (EI): This high-energy technique will induce significant fragmentation. Key predicted fragmentation pathways include:

Table 4: Predicted Key Mass Fragments (EI-MS)

| m/z | Predicted Fragment | Description |

|---|---|---|

| 207 | [C₉H₆FN₃O₂]⁺ | Molecular Ion |

| 163 | [C₉H₆FN₃]⁺ | Loss of CO₂ |

| 162 | [C₈H₅FN₃]⁺ | Loss of •COOH radical |

Experimental Protocol for MS Data Acquisition

The choice of ionization method is critical for obtaining the desired information.[18]

Methodology:

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system for sample introduction.

-

ESI-MS Acquisition:

-

Infuse the sample solution directly or via LC into the ESI source.

-

Acquire full scan spectra in both positive and negative ion modes to determine the accurate mass of the protonated and deprotonated molecular ions.

-

-

Tandem MS (MS/MS) Acquisition:

-

Select the [M+H]⁺ or [M-H]⁻ ion as the precursor.

-

Apply collision-induced dissociation (CID) to generate fragment ions.

-

Analyze the resulting product ion spectrum to confirm the fragmentation patterns.[19]

-

Caption: Standard experimental workflow for LC-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[20][21]

Predicted IR Absorption Bands

The spectrum is expected to be dominated by absorptions from the carboxylic acid and amine groups.[22][23]

Table 5: Predicted Characteristic IR Absorptions (Solid Phase, cm⁻¹)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3400 - 3200 | N-H stretch | Primary Amine (-NH₂) | Two bands expected for symmetric and asymmetric stretching. |

| 3300 - 2500 | O-H stretch | Carboxylic Acid (-COOH) | Very broad absorption due to hydrogen bonding.[16] |

| ~1700 | C=O stretch | Carboxylic Acid (-COOH) | Strong, sharp absorption. Conjugation with the cinnoline ring may lower the frequency slightly. |

| 1620 - 1580 | N-H bend | Primary Amine (-NH₂) | Bending vibration. |

| 1600 - 1450 | C=C and C=N stretch | Aromatic Ring | Multiple bands characteristic of the aromatic system. |

| 1300 - 1200 | C-F stretch | Aryl-Fluoride | Strong absorption. |

| ~900 | O-H bend (out-of-plane) | Carboxylic Acid (-COOH) | Broad absorption characteristic of dimeric carboxylic acids.[22] |

Experimental Protocol for IR Data Acquisition

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is standard.

Methodology (Thin Solid Film): [24]

-

Sample Preparation: Dissolve a small amount (~1-2 mg) of the solid in a volatile solvent (e.g., acetone or methanol).

-

Film Deposition: Place a drop of the solution onto the surface of the ATR crystal (or a salt plate).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid sample.

-

Data Acquisition: Place the ATR unit in the spectrometer and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be collected and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.[25][26]

Predicted UV-Vis Absorption

The extended conjugated system of the fluorinated aminocinnoline ring is expected to show multiple absorption bands in the UV region. The spectra of polycyclic cinnoline derivatives are known to exhibit complex absorption patterns.[2][27] The presence of the amino group (an auxochrome) is likely to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted cinnoline core.

-

Predicted λ_max: Expect strong absorptions (π → π* transitions) in the 250-400 nm range. Weaker, longer-wavelength absorptions (n → π* transitions), characteristic of heteroaromatic systems, may also be visible.[1]

Experimental Protocol for UV-Vis Data Acquisition

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). Perform serial dilutions to create a sample with an absorbance maximum between 0.5 and 1.0 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the chosen solvent to serve as the blank.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan a range of wavelengths, typically from 200 to 500 nm, to record the absorption spectrum.

-

Conclusion: A Unified Approach to Structural Verification

While this guide provides robust predictions for the spectroscopic profile of this compound, experimental verification remains the gold standard. A comprehensive analysis requires the synthesis of all acquired data. The accurate mass from MS confirms the elemental composition. IR spectroscopy verifies the presence of key functional groups. Finally, a full suite of 1D and 2D NMR experiments provides the definitive evidence to piece together the molecular skeleton, confirm substituent positions, and provide unambiguous structural proof. The protocols and predictive data herein offer a clear roadmap for researchers to successfully and rigorously characterize this and similar novel chemical entities.

References

-

Rusakov, Y. Y., Krivdin, L. B., & Shi, Y. (2022). Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. Molecules, 27(9), 2947. [Link][5][6]

-

Frank, M., et al. (2012). Toward the Quantum Chemical Calculation of NMR Chemical Shifts of Proteins. 2. Level of Theory, Basis Set, and Solvents Model Dependence. Journal of Chemical Theory and Computation, 8(8), 2735–2746. [Link][7]

-

Frank, M., et al. (2011). Toward the Quantum Chemical Calculation of Nuclear Magnetic Resonance Chemical Shifts of Proteins. Proteins: Structure, Function, and Bioinformatics, 79(7), 2189-2202. [Link][8]

-

Ghasemi, Z., & Gholizadeh, V. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.[Link]

-

Dolejš, L., & Hanuš, V. (1968). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 22(11), 874-879. [Link][17]

-

St. Amant, A. H., et al. (2021). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Environmental Science & Technology, 55(14), 9872–9880. [Link][9]

-

St. Amant, A. H., et al. (2021). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central (PMC) - NIH. [Link][10]

-

ResearchGate. 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). [Link][3]

-

Stańczak, A., et al. (1997). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2. Pharmazie, 52(2), 91-7. [Link][1]

-

Stańczak, A., et al. (1994). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Pharmazie, 49(12), 884-9. [Link][2]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link][11]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link][12]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link][14]

-

Springer Nature Experiments. NMR Protocols and Methods. [Link][13]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. [Link][15]

-

Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. [Link][18]

-

Jabeen, F., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Rapid Communications in Mass Spectrometry, 31(8), 701-710. [Link][19]

-

University of Colorado Boulder. IR Spectroscopy of Solids. Organic Chemistry Department. [Link][24]

-

Chemistry LibreTexts. (2022). 4: Structure Determination I- UV-Vis and Infrared Spectroscopy, Mass Spectrometry. [Link][20]

-

Sketchy MCAT. (2023). Infrared & Ultraviolet Spectroscopy (Full Lesson). YouTube. [Link][21]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link][22]

-

Gozlan, C., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. European Biophysics Journal, 50(2), 167-179. [Link][23]

-

Guru Nanak Dev University. (2006). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. [Link][25]

-

Chemgapedia. (2013). Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy. [Link][26]

-

Corbett, J. F., Holt, P. F., & Hughes, M. (1963). Polycyclic Cinnoline Derivatives. Part VI. The Ultraviolet Absorption of Polycyclic Cinnolines. Journal of the Chemical Society, 1363-1369. [Link][2]

-

Holt, P. F., & Oakland, R. (1966). Polycyclic cinnoline derivatives. Part XVII. Ultraviolet absorption of bromobenzo[c]cinnolines and their oxides. Journal of the Chemical Society C: Organic, 1306-1309. [Link][27]

-

ResearchGate. UV-VIS spectra of cinnoline 3 in pure form and after released from... [Link][1]

-

Van der Waals, J. H., & de Groot, M. S. (2012). 1H-Benzo[de]cinnolines: an interesting class of heterocycles. Arkivoc, 2012(1), 1-20. [Link][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 261. Polycyclic cinnoline derivatives. Part VI. The ultraviolet absorption of polycyclic cinnolines and their N-oxides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. digital.csic.es [digital.csic.es]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Toward the quantum chemical calculation of nuclear magnetic resonance chemical shifts of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. azom.com [azom.com]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. chempap.org [chempap.org]

- 18. rsc.org [rsc.org]

- 19. d-nb.info [d-nb.info]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. youtube.com [youtube.com]

- 22. Vibrational analysis of amino acids and short peptides in hydrated media. VIII. Amino acids with aromatic side chains: L-phenylalanine, L-tyrosine, and L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. orgchemboulder.com [orgchemboulder.com]

- 25. uobabylon.edu.iq [uobabylon.edu.iq]

- 26. Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy [chem-is-you.blogspot.com]

- 27. Polycyclic cinnoline derivatives. Part XVII. Ultraviolet absorption of bromobenzo[c]cinnolines and their oxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]